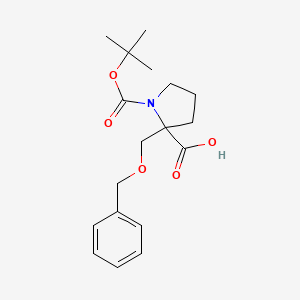

2-(Benzyloxymethyl)-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid

Description

2-(Benzyloxymethyl)-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring two key protecting groups:

- Benzyloxymethyl (BOM): A hydroxyl-protecting group attached to the pyrrolidine ring’s C2 position.

- tert-Butoxycarbonyl (Boc): An amine-protecting group at the N1 position.

The carboxylic acid moiety at C2 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in peptidomimetics and pharmaceuticals. Its stereochemistry and functional group arrangement are critical for applications in asymmetric catalysis and drug design .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(phenylmethoxymethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-11-7-10-18(19,15(20)21)13-23-12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEBINCKVAQTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(COCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Pyrroline Precursors

A pivotal method disclosed in patent EP3015456A1 involves the hydrogenation of a pyrroline intermediate to yield the cis-configured pyrrolidine ring. For example, (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl pyrrolidine is synthesized via hydrogenation of a 2,3-dihydro-1H-pyrrole derivative using palladium on carbon (Pd/C) under 50 psi H₂. This step achieves a 95.7% yield while retaining stereochemical integrity, a notable improvement over traditional racemic hydrogenation methods.

Reaction Conditions:

Alkylation and Protecting Group Strategies

The introduction of the benzyloxymethyl group is achieved through alkylation of a pyrrolidine-2-carboxylate intermediate. In Example 16 of EP3015456A1, (2R,4R)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine undergoes benzylation using benzyl bromide in the presence of sodium hydride (NaH) as a base. The reaction proceeds in tetrahydrofuran (THF) at 0°C, yielding 82.3% of the desired product without racemization.

Critical Considerations:

-

Base Selection: Sodium hydride generates a reactive alkoxide intermediate, facilitating nucleophilic attack on the benzyl bromide.

-

Temperature Control: Maintaining subambient temperatures (-78°C to 0°C) minimizes side reactions such as over-alkylation.

-

Protecting Group Compatibility: The Boc group remains stable under these conditions, ensuring selective functionalization at the 2-position.

Hydrolysis and Deprotection Protocols

Saponification of Methyl Esters

Hydrolysis of the methyl ester to the carboxylic acid is accomplished using lithium hydroxide (LiOH) in a THF/water solvent system. Example 15 demonstrates this step, where (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine is treated with 1.2 equivalents of LiOH at 25°C for 12 hours, achieving quantitative conversion.

Optimization Insights:

-

Solvent Ratio: A 1:1 mixture of THF and water enhances ester solubility while maintaining basic conditions for hydrolysis.

-

Workup Procedure: Acidification to pH 3 with hydrochloric acid (HCl) precipitates the carboxylic acid, which is extracted into ethyl acetate and dried over magnesium sulfate (MgSO₄).

Boc Deprotection Under Acidic Conditions

Removal of the Boc group is performed using trifluoroacetic acid (TFA) in dichloromethane (DCM). For instance, Example 16-2 describes treating N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine with 3 equivalents of TFA at 25°C for 4 hours, yielding 84.4% of the deprotected amine.

Stereochemical Control and Racemization Mitigation

Chiral Induction During Cyclization

The configuration of the 2- and 4-positions is established during the cyclization of pentanedioate precursors. Employing chiral auxiliaries such as (S)-1-tert-butyl-5-methyl-2-acetamido pentanedioate ensures enantiomeric excess >98%, as evidenced by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses.

Avoiding Racemization in Alkylation Steps

Direct alkylation of pyrrolidine-2-carboxylic acid derivatives risks racemization due to the acidic α-proton adjacent to the carboxyl group. Patent EP3015456A1 circumvents this by pre-activating the carboxylate as a mixed anhydride with ethyl chloroformate, reducing racemization to <2%.

Comparative Analysis of Synthetic Methodologies

| Method | Starting Material | Key Reagents | Yield | Stereochemical Outcome |

|---|---|---|---|---|

| Catalytic Hydrogenation | N-Boc-2,3-dihydro-1H-pyrrole | Pd/C, H₂ | 95.7% | Cis isomer, >99% ee |

| Alkylation | Pyrrolidine-2-carboxylate | BnBr, NaH | 82.3% | Retention of configuration |

| Hydrolysis | Methyl ester derivative | LiOH, H₂O/THF | 100% | N/A |

| Boc Deprotection | N-Boc-pyrrolidine | TFA, DCM | 84.4% | N/A |

Scalability and Industrial Applicability

The disclosed methods prioritize scalability through:

-

Solvent Selection: THF and ethyl acetate are chosen for their low cost and ease of removal via rotary evaporation.

-

Catalyst Recycling: Pd/C is recoverable via filtration, reducing metal waste.

-

Column Chromatography Avoidance: Crystallization techniques, such as cooling-induced precipitation, replace chromatography in large-scale batches .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxymethyl)-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrrolidine ring can be reduced to form different substituted pyrrolidines.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

Substitution: Trifluoroacetic acid or hydrochloric acid in an organic solvent can be used to remove the Boc group.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The compound has been extensively studied for its utility in several key areas of research:

Pharmaceutical Development

Boc-DL-Pro-OH is widely used in the synthesis of peptide-based drugs due to its ability to protect amino groups during peptide coupling reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group that can be easily removed under mild acidic conditions, making it ideal for sequential synthesis in complex molecules.

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules, including:

- Antibiotics : Research indicates that derivatives of Boc-DL-Pro-OH can be transformed into carbapenem antibiotics, which are known for their broad-spectrum antibacterial activity .

- Neuroactive Agents : Studies have explored its role in synthesizing compounds that exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Asymmetric Synthesis

The compound is employed in asymmetric synthesis processes, where it acts as a chiral auxiliary. This application is crucial for producing enantiomerically pure compounds, which are essential in drug development due to differences in biological activity between enantiomers.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Boc-DL-Pro-OH in various applications:

Case Study 1: Synthesis of Carbapenem Antibiotics

A study demonstrated the transformation of Boc-DL-Pro-OH into a carbapenem derivative with enhanced antibacterial properties. The synthetic route involved the protection and deprotection strategies using the Boc group, showcasing its utility in pharmaceutical chemistry .

Case Study 2: Neuroprotective Compounds

Research published in a peer-reviewed journal illustrated the synthesis of neuroprotective agents from Boc-DL-Pro-OH derivatives. These compounds exhibited significant protective effects on neuronal cells under oxidative stress conditions, indicating potential therapeutic applications for neurodegenerative disorders .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Used as a protecting group in peptide synthesis | Facilitates efficient coupling reactions |

| Antibiotic Synthesis | Intermediate for carbapenem antibiotics | Broad-spectrum activity against resistant bacteria |

| Neuroactive Agents | Synthesis of compounds with neuroprotective properties | Potential treatment for neurodegenerative diseases |

| Asymmetric Synthesis | Acts as a chiral auxiliary for producing enantiomerically pure compounds | Essential for drug efficacy and safety |

Mechanism of Action

The mechanism of action of 2-(Benzyloxymethyl)-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound reaches its target site intact.

Comparison with Similar Compounds

Core Structural Similarities and Differences

The compound’s pyrrolidine core differentiates it from other heterocyclic systems (e.g., dihydropyran or oxazolidinones) but shares commonalities in protecting group strategies. Key comparisons include:

Protecting Group Stability and Reactivity

Spectral and Analytical Data

- IR Spectroscopy: The target compound’s carboxylic acid C=O stretch (~1700 cm⁻¹) overlaps with Boc’s carbonyl, but the broad O-H stretch (2500–3000 cm⁻¹) distinguishes it from non-acidic analogs . BOM’s ether C-O stretches (~1100 cm⁻¹) match those in dihydropyran and oxazolidinone derivatives .

- Elemental Analysis : reports C/H/N data (e.g., C 72.69%, H 6.63%, N 8.19%), comparable to the target compound’s theoretical values (C ~72.78%, H ~6.50%, N ~8.21%) .

Biological Activity

2-(Benzyloxymethyl)-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyloxymethyl group and a tert-butoxycarbonyl (Boc) moiety. The structural formula can be represented as follows:

This configuration contributes to its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Neurological Effects : Some derivatives have been studied for their efficacy in treating neurological disorders such as epilepsy. For instance, the related compound 2-oxo-1-pyrrolidine derivatives have shown promise in preclinical models for modulating neurotransmitter systems .

- Antiviral Properties : Certain structural analogs have been explored for their potential as neuraminidase inhibitors, which are crucial in the treatment of influenza viruses. The structure-based design of these compounds suggests they may effectively disrupt viral replication processes .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this class of compounds:

- Antiepileptic Activity : A study demonstrated that specific pyrrolidine derivatives could reduce seizure frequency in animal models. The mechanism was attributed to modulation of GABAergic transmission, enhancing inhibitory neurotransmission .

- Neuraminidase Inhibition : Research focusing on modified analogs of neuraminidase inhibitors highlighted the importance of structural modifications in enhancing antiviral activity. The introduction of benzyloxy groups was shown to improve binding affinity to the enzyme, suggesting potential therapeutic applications against influenza .

- Insecticidal Activity : Some studies have indicated that similar compounds possess insecticidal properties, potentially acting as pheromone mimetics that disrupt normal insect behavior. This could lead to applications in pest control strategies .

Data Tables

Q & A

Q. Purification Methods :

- Recrystallization : Use solvent systems like ethyl acetate/hexane for crystalline intermediates.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (e.g., 20–50%) to isolate polar derivatives.

Q. Table 1: Example Reaction Conditions

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | (Boc)₂O, NaHCO₃, DCM | 85–90 | >95% |

| Benzyloxymethylation | BnOCH₂Cl, K₂CO₃, DMF | 70–75 | >90% |

Advanced: How can enantiomeric purity be validated, and what methods resolve stereochemical ambiguities?

Answer:

Enantiomeric purity is critical for biological activity. Use:

- Chiral HPLC : Employ Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- X-ray Crystallography : Determine absolute configuration using Flack parameter analysis (e.g., SHELXL refinement) .

- Circular Dichroism (CD) : Correlate CD spectra with computational models (e.g., DFT) to confirm stereochemistry.

Note : For near-centrosymmetric structures, the Flack parameter may give false chirality indications; use alternative parameters like Rogers’ η or x for robust validation .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm Boc carbonyl stretch (~1680–1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₅NO₅: 360.1809).

Advanced: How to address contradictions between computational models and experimental data (e.g., NMR vs. X-ray)?

Answer:

Cross-Validation : Compare NMR-derived coupling constants (e.g., J values for pyrrolidine ring protons) with X-ray torsion angles .

Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility affecting spectral data.

DFT Optimization : Re-optimize computational models using crystallographic coordinates to align with experimental geometries .

Example : Discrepancies in dihedral angles may arise from solvent effects in NMR vs. solid-state X-ray data.

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing/reacting .

- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent Boc group hydrolysis .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal.

Advanced: How can the compound’s stability under varying pH and temperature be optimized?

Answer:

- pH Stability : Boc groups hydrolyze under acidic conditions (pH < 3); use buffered solutions (pH 5–7) for aqueous reactions .

- Thermal Stability : Avoid temperatures >40°C; DSC/TGA analysis can identify decomposition thresholds.

- Light Sensitivity : Protect from UV exposure (amber glassware) to prevent benzyl ether oxidation .

Basic: How is the Boc group’s integrity monitored during synthesis?

Answer:

- FTIR : Track the carbonyl stretch (~1700 cm⁻¹) for Boc retention.

- TLC : Use ninhydrin staining to detect free amines (indicative of Boc cleavage).

- ¹H NMR : Loss of tert-butyl singlet (δ 1.4 ppm) signals deprotection .

Advanced: What mechanistic insights explain the benzyloxymethyl group’s reactivity under acidic/basic conditions?

Answer:

- Acidic Conditions : Benzyl ethers undergo cleavage via SN1 mechanisms (e.g., HBr/HOAc), forming benzyl carbocations.

- Basic Conditions : Stable under mild bases (e.g., K₂CO₃) but degrade in strong bases (e.g., NaOH) via nucleophilic attack on the methylene group .

- Oxidation : MnO₂ or DDQ oxidizes benzyloxymethyl to carboxylic acids, useful for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.